Talviraline
Talviraline
Talviraline has been used in trials studying the treatment of HIV Infections.
Talviraline is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). Talviraline inhibits both HIV-1 induced cell killing and viral replication.
Talviraline is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). Talviraline inhibits both HIV-1 induced cell killing and viral replication.
Brand Name:
Vulcanchem
CAS No.:
163451-80-7
VCID:
VC0544500
InChI:
InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1
SMILES:
CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC
Molecular Formula:
C15H20N2O3S2
Molecular Weight:
340.5 g/mol
Talviraline
CAS No.: 163451-80-7
Inhibitors
VCID: VC0544500
Molecular Formula: C15H20N2O3S2
Molecular Weight: 340.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Talviraline has been used in trials studying the treatment of HIV Infections. Talviraline is a second generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against human immunodeficiency virus 1 (HIV-1). Talviraline inhibits both HIV-1 induced cell killing and viral replication. |
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CAS No. | 163451-80-7 |
Product Name | Talviraline |
Molecular Formula | C15H20N2O3S2 |
Molecular Weight | 340.5 g/mol |
IUPAC Name | propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate |
Standard InChI | InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 |
Standard InChIKey | GWKIPRVERALPRD-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC |
SMILES | CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC |
Canonical SMILES | CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Talviraline, Bay-10-8979, Bay 10-8979, Bay10-8979, Bay-108979, Bay 108979, Bay108979, HBY-097, HBY097 |
Reference | 1: Das K, Sarafianos SG, Clark AD Jr, Boyer PL, Hughes SH, Arnold E. Crystal structures of clinically relevant Lys103Asn/Tyr181Cys double mutant HIV-1 reverse transcriptase in complexes with ATP and non-nucleoside inhibitor HBY 097. J Mol Biol. 2007 Jan 5;365(1):77-89. PubMed PMID: 17056061. 2: Hayashi S, Jayesekera D, Jayewardene A, Shah A, Thevanayagam L, Aweeka F. Altered pharmacokinetics of indinavir by a novel nonnucleoside reverse transcriptase inhibitor (HBY-097): a pharmacokinetic evaluation in HIV-positive patients. J Clin Pharmacol. 1999 Oct;39(10):1085-93. PubMed PMID: 10516944. 3: Rübsamen-Waigmann H, Huguenel E, Shah A, Paessens A, Ruoff HJ, von Briesen H, Immelmann A, Dietrich U, Wainberg MA. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro. Antiviral Res. 1999 May;42(1):15-24. PubMed PMID: 10333139. 4: Kleim JP, Winters M, Dunkler A, Suarez JR, Riess G, Winkler I, Balzarini J, Oette D, Merigan TC. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group. J Infect Dis. 1999 Mar;179(3):709-13. PubMed PMID: 9952383. 5: Hsiou Y, Das K, Ding J, Clark AD Jr, Kleim JP, Rösner M, Winkler I, Riess G, Hughes SH, Arnold E. Structures of Tyr188Leu mutant and wild-type HIV-1 reverse transcriptase complexed with the non-nucleoside inhibitor HBY 097: inhibitor flexibility is a useful design feature for reducing drug resistance. J Mol Biol. 1998 Nov 27;284(2):313-23. PubMed PMID: 9813120. 6: Agarwal VK, Krol GJ, Krone V, Roberts D. Quantitative analysis of HBY 097 and its metabolites in human serum and urine by HPLC. J Pharm Biomed Anal. 1998 Mar;16(7):1195-203. PubMed PMID: 9571537. 7: Balzarini J, Pelemans H, Riess G, Roesner M, Winkler I, De Clercq E, Kleim JP. Retention of marked sensitivity to (S)-4-isopropoxycarbonyl-6-methoxy-3-(methylthiomethyl)-3,4-di hydroquin oxaline-2(1H)-thione (HBY 097) by an azidothymidine (AZT)-resistant human immunodeficiency virus type 1 (HIV-1) strain subcultured in the combined presence of quinoxaline HBY 097 and 2',3'-dideoxy-3'-thiacytidine (lamivudine). Biochem Pharmacol. 1998 Mar 1;55(5):617-25. PubMed PMID: 9515572. 8: Balzarini J, Pelemans H, Riess G, Roesner M, Winkler I, De Clercq E, Kleim JP. Zidovudine-resistant human immunodeficiency virus type 1 strains subcultured in the presence of both lamivudine and quinoxaline HBY 097 retain marked sensitivity to HBY 097 but not to lamivudine. J Infect Dis. 1997 Nov;176(5):1392-7. PubMed PMID: 9359746. 9: Kleim JP, Winkler I, Rösner M, Kirsch R, Rübsamen-Waigmann H, Paessens A, Riess G. In vitro selection for different mutational patterns in the HIV-1 reverse transcriptase using high and low selective pressure of the nonnucleoside reverse transcriptase inhibitor HBY 097. Virology. 1997 Apr 28;231(1):112-8. PubMed PMID: 9143309. 10: Los Angeles, New York, Stanford University: HBY 097, new drug may weaken HIV. AIDS Treat News. 1995 Oct 6;(no 232):4. PubMed PMID: 11362877. 11: Kleim JP, Bender R, Kirsch R, Meichsner C, Paessens A, Rösner M, Rübsamen-Waigmann H, Kaiser R, Wichers M, Schneweis KE, et al. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication. Antimicrob Agents Chemother. 1995 Oct;39(10):2253-7. PubMed PMID: 8619578; PubMed Central PMCID: PMC162925. |
PubChem Compound | 3000493 |
Last Modified | Feb 18 2024 |
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